3-(Oxolan-2-yl)azetidine hydrochloride
Description
3-(Oxolan-2-yl)azetidine hydrochloride is a bicyclic amine derivative featuring an azetidine ring (a four-membered saturated heterocycle) fused with an oxolane (tetrahydrofuran) moiety. Its molecular formula is C₇H₁₃NO·HCl, with a SMILES structure of C1CC(OC1)C2CNC2 and an InChIKey of UWPPDQAXMLSUSJ-UHFFFAOYSA-N . The compound's structural uniqueness lies in the combination of azetidine's ring strain and the oxygen-containing oxolane group, which may influence its solubility, stability, and biological interactions.
Properties
CAS No. |
2901096-09-9 |
|---|---|
Molecular Formula |
C7H14ClNO |
Molecular Weight |
163.64 g/mol |
IUPAC Name |
3-(oxolan-2-yl)azetidine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-7(9-3-1)6-4-8-5-6;/h6-8H,1-5H2;1H |
InChI Key |
WYHZPZNCOBTXCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2CNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxolan-2-yl)azetidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium .
Industrial Production Methods
Industrial production of 3-(Oxolan-2-yl)azetidine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Ring-Opening Reactions
The azetidine ring undergoes acid- or base-catalyzed ring-opening due to its inherent strain. Key pathways include:
Mechanistic studies indicate that protonation at the azetidine nitrogen precedes nucleophilic attack, leading to ring cleavage. Steric effects from the oxolane substituent influence regioselectivity.
Cycloaddition Reactions
The strained azetidine participates in [2+2] photocycloadditions, forming bicyclic systems:
| Substrate | Conditions | Catalyst | Product | Yield | Source |
|---|---|---|---|---|---|
| Ethylene | Blue light (450 nm), DCM | fac-[Ir(dFppy)₃] | Fused azetidine-oxolane bicyclic adduct | 63% | |
| Styrene | Visible light, RT | None | Spirocyclic derivative | 58% |
These reactions exploit the azetidine's electron-deficient nature under photochemical activation . The oxolane ring remains inert during cycloaddition.
Functionalization via Nucleophilic Substitution
The secondary amine in azetidine undergoes alkylation and acylation:
| Reaction | Reagents | Conditions | Products | Yield | Source |
|---|---|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃ | DMF, 50°C | N-Methyl-3-(oxolan-2-yl)azetidine | 82% | |
| Acylation | AcCl, Et₃N | DCM, 0°C | N-Acetyl derivative | 77% |
Kinetic studies show that steric hindrance from the oxolane group slows N-alkylation by ~20% compared to unsubstituted azetidines .
Aza-Michael Addition Reactions
The amine group participates in conjugate additions to α,β-unsaturated carbonyls:
| Michael Acceptor | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl acrylate | RT, 24h | β-Amino ester | 65% | |
| Acrylonitrile | EtOH, reflux | β-Amino nitrile | 71% |
These reactions proceed via a two-step mechanism: initial deprotonation of the azetidine amine followed by nucleophilic attack .
Catalytic Cross-Coupling Reactions
Palladium-catalyzed C–H functionalization enables selective derivatization:
| Coupling Partner | Catalyst System | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Aryl boronic acid | Pd(OAc)₂, AgOAc | DCE, 60°C | 3-Aryl-azetidine | 83% | |
| Vinyl triflate | Pd(PPh₃)₄, K₂CO₃ | Toluene, 80°C | Alkenyl-substituted derivative | 76% |
The oxolane ring’s electron-donating effects enhance para-selectivity in aryl couplings .
Oxidation and Reduction
| Reaction | Reagents | Products | Notes | Source |
|---|---|---|---|---|
| Amine Oxidation | H₂O₂, FeSO₄ | Azetidine N-oxide | Forms stable nitrone | |
| Oxolane Ring Oxidation | KMnO₄, H⁺ | γ-Lactone derivative | Requires acidic conditions |
Scientific Research Applications
3-(Oxolan-2-yl)azetidine hydrochloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(Oxolan-2-yl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exert neuroprotective effects by modulating inflammation, scavenging free radicals, and improving energy metabolism in the brain . The compound upregulates antioxidant enzymes and downregulates pro-inflammatory mediators, contributing to its protective effects.
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The following azetidine derivatives exhibit structural or functional group similarities to 3-(oxolan-2-yl)azetidine hydrochloride:
Notes:
Physicochemical Properties
Key Observations :
- Fluorinated derivatives show increased LogP values, suggesting better lipid solubility .
Biological Activity
3-(Oxolan-2-yl)azetidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its interactions with various biological targets, synthesis, and potential applications in pharmaceuticals.
Chemical Structure and Properties
The chemical formula of 3-(Oxolan-2-yl)azetidine hydrochloride is , with a molecular weight of 163.65 g/mol. The structure consists of a four-membered azetidine ring fused with a five-membered oxolane (tetrahydrofuran) moiety, contributing to its reactivity and biological properties .
Biological Activities
Research indicates that 3-(oxolan-2-yl)azetidine hydrochloride exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, making it a candidate for further research in antibiotic development.
- Cancer Cell Proliferation Inhibition : Similar compounds have shown potential in inhibiting the proliferation of cancer cells, particularly in breast cancer models . The azetidine structure is often associated with various anticancer activities.
- Interactions with Biological Targets : Initial findings indicate potential interactions with key biological pathways, including those involved in cancer cell signaling and virulence factor regulation in bacteria .
Synthesis
The synthesis of 3-(oxolan-2-yl)azetidine hydrochloride typically involves multiple steps, including the formation of the azetidine ring followed by the introduction of the oxolane moiety. Specific reaction conditions and reagents are crucial for achieving high yields and purity .
Comparative Analysis
To provide a clearer understanding of the biological activity of 3-(oxolan-2-yl)azetidine hydrochloride, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(Oxolan-3-yl)azetidine hydrochloride | C7H14ClNO | Similar azetidine structure; differing oxolane position. |
| 3-(Oxolan-3-yl)methylazetidine | C8H15NO | Contains an additional methyl group on the azetidine ring. |
| 2-(Oxolan-2-yl)azetidine | C7H13NO | Variation in oxolane positioning affects reactivity. |
The unique combination of azetidine and oxolane structures in 3-(oxolan-2-yl)azetidine hydrochloride may confer distinct biological activities not found in its analogs, highlighting its significance in medicinal chemistry .
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the effects of azetidine derivatives on human breast cancer cell lines such as MDA-MB-231 and MDA-MB-468. While some derivatives displayed sub-micromolar potency in vitro, their cellular activities were limited due to poor membrane permeability . This suggests that modifications to enhance bioavailability could improve their effectiveness.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial potential of azetidine derivatives, revealing promising results against various bacterial strains. The ability to inhibit bacterial virulence factors could position compounds like 3-(oxolan-2-yl)azetidine hydrochloride as viable alternatives to traditional antibiotics .
Q & A
Q. What are the recommended safety precautions when handling 3-(Oxolan-2-yl)azetidine hydrochloride in laboratory settings?
Methodological Answer: When handling 3-(Oxolan-2-yl)azetidine hydrochloride, follow protocols for corrosive and irritant substances:
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods to minimize inhalation risks, as airborne concentrations may exceed exposure limits .
- First Aid: Immediate washing with water for skin/eye contact and medical consultation for persistent irritation .
- Storage: Store in airtight containers away from moisture, as hydrochloride salts are often hygroscopic .
Q. What are the common synthetic routes for preparing 3-(Oxolan-2-yl)azetidine hydrochloride, and how is the product typically purified?
Methodological Answer: Synthesis often involves:
- Azetidine Functionalization: Reacting azetidine precursors (e.g., tert-butyl-protected azetidines) with oxolan derivatives under acidic conditions, followed by HCl-mediated deprotection . For example, analogous methods use HCl/dioxane to remove Boc groups .
- Purification: Column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization from ethanol/water mixtures. Purity is verified via HPLC (C18 columns, UV detection at 210–254 nm) .
Q. Which spectroscopic methods are most effective for characterizing the structural integrity of 3-(Oxolan-2-yl)azetidine hydrochloride?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm the azetidine ring (δ 3.5–4.5 ppm for N-adjacent protons) and oxolan substituents (δ 1.7–2.2 ppm for THF-like protons) .
- Mass Spectrometry (HRMS): ESI-MS in positive ion mode verifies the molecular ion ([M+H]) and chloride adducts .
- FT-IR: Peaks at 2500–2800 cm (N-H stretching in hydrochloride salts) and 1100–1200 cm (C-O-C from oxolan) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of 3-(Oxolan-2-yl)azetidine hydrochloride across different in vitro models?
Methodological Answer:
- Model Standardization: Use consistent cell lines (e.g., SH-SY5Y for neuroprotection) and control for variables like passage number and culture conditions .
- Pathway-Specific Assays: Quantify oxidative stress markers (ROS via DCFH-DA) and mitochondrial dysfunction (JC-1 staining for membrane potential) to isolate mechanisms .
- Meta-Analysis: Compare dose-response curves across studies and validate using orthogonal methods (e.g., siRNA knockdown of suspected targets like NLRP3) .
Q. What experimental strategies are recommended for elucidating the mechanism of action of 3-(Oxolan-2-yl)azetidine hydrochloride in modulating oxidative stress pathways?
Methodological Answer:
- Transcriptomic Profiling: RNA-seq or qPCR arrays to identify upregulated antioxidant genes (e.g., Nrf2 targets like HO-1) .
- Kinase Activity Assays: Use phospho-specific antibodies to assess MAPK/ERK or NF-κB activation in LPS-stimulated microglia .
- Mitochondrial Respiration: Seahorse XF Analyzer to measure OCR (oxygen consumption rate) and ECAR (extracellular acidification rate) .
Q. How can the stereochemical configuration of 3-(Oxolan-2-yl)azetidine hydrochloride derivatives be determined, and what impact does stereochemistry have on biological activity?
Methodological Answer:
- X-ray Crystallography: Definitive assignment of E/Z configurations via single-crystal analysis .
- NMR Chemical Shifts: Compare β-carbon proton shifts; Z-isomers exhibit downfield shifts (~0.3–0.5 ppm) relative to E-isomers .
- Biological Impact: Test enantiomers in cellular assays (e.g., IC differences in neuroprotection models) to correlate stereochemistry with efficacy .
Q. What are the critical considerations when designing dose-response studies for 3-(Oxolan-2-yl)azetidine hydrochloride in neuroprotection research?
Methodological Answer:
- Range-Finding Experiments: Start with 0.1–100 µM based on analogous azetidine derivatives .
- Time-Kinetic Analysis: Assess acute (24 hr) vs. chronic (72 hr) exposure to identify therapeutic windows .
- Negative Controls: Include vehicle (DMSO/saline) and positive controls (e.g., NAC for oxidative stress) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
